

GPR139: A CNS-Enriched Orphan Receptor Implicated in Neurological and Metabolic Diseases

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Compound of Interest

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The G protein-coupled receptor 139 (GPR139) is a class A orphan GPCR predominantly expressed in the central nervous system (CNS), with particularly high concentrations in the habenula, striatum, and hypothalamus.[1][2][3][4] Its highly conserved nature across vertebrate species suggests a fundamental role in neurophysiology.[1][5] While its endogenous ligands are not definitively established, the aromatic amino acids L-tryptophan and L-phenylalanine, as well as certain neuropeptides like ACTH and α -MSH, have been identified as putative agonists, activating the receptor at relatively high concentrations.[2][3][6][7] This has led to the hypothesis that GPR139 may function as a nutrient-sensing receptor.[2][8] Due to its specific expression pattern and its interactions with key neurotransmitter systems, GPR139 has emerged as a promising therapeutic target for a range of disorders, most notably neuropsychiatric conditions, but also metabolic diseases and cancer.

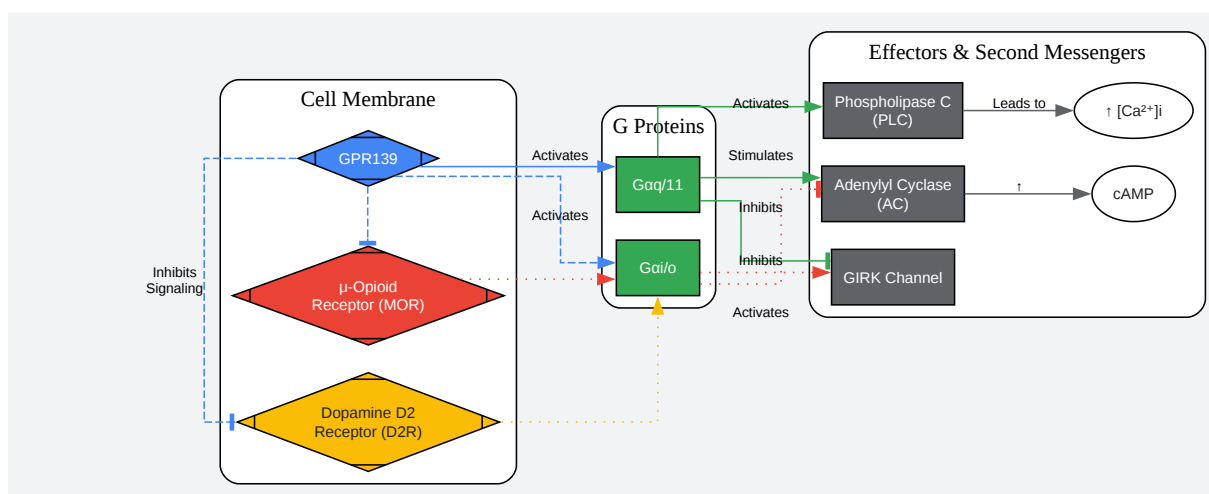
GPR139 Signaling Pathways

GPR139 exhibits signaling promiscuity, capable of coupling to multiple G protein families, including Gq/11, Gi/o, Gs, and G12/13.[1][3] However, the primary and most robustly characterized pathway is through Gq/11 activation.[2][3][9][10]

- **Gq/11 Pathway:** Activation of the Gq/11 pathway by GPR139 leads to the stimulation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium. This calcium

response is a common readout in functional assays for GPR139 agonists.[2][11][12]

- **Gi/o and Gs Pathways:** Evidence also suggests coupling to Gi/o and Gs proteins.[1][2][9] GPR139 activation can stimulate adenylyl cyclase (AC) to produce cAMP (indicative of Gs or Gq/11 signaling) and inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][9][10]
- **Crosstalk with MOR and D2R:** A critical aspect of GPR139 function is its inhibitory crosstalk with the μ -opioid receptor (MOR) and the dopamine D2 receptor (D2R).[1][5][13] GPR139 counteracts MOR signaling by opposing the regulation of downstream effectors like adenylyl cyclase and GIRK channels.[1][9] This functional interaction forms the basis for its role in opioid response and neuropsychiatric disorders.



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GPR139 primarily signals via Gq/11, leading to downstream effects and inhibiting MOR/D2R pathways.

Implication in Neuropsychiatric Disorders

The most significant body of evidence links GPR139 to neuropsychiatric conditions, particularly those involving the dopaminergic and opioidergic systems.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Schizophrenia

GPR139 is a key emerging target for schizophrenia, especially for its negative symptoms.[\[16\]](#)[\[17\]](#) Evidence is primarily derived from preclinical knockout mouse models.

- **Knockout Phenotype:** Mice lacking the GPR139 gene (Gpr139^{-/-}) exhibit a range of schizophrenia-like symptoms.[\[6\]](#)[\[13\]](#)[\[15\]](#) These include hyperactivity, anxiety-like traits, deficits in social interaction, and a complete loss of prepulse inhibition (a measure of sensorimotor gating that is deficient in schizophrenia patients).[\[13\]](#)[\[15\]](#) They also display spontaneous "hallucinogenic" head-twitches.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Pharmacological Rescue:** Crucially, many of these behavioral deficits in knockout mice can be reversed by administering antagonists for the D2 dopamine receptor (haloperidol) and the μ -opioid receptor (naltrexone).[\[6\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) This suggests the schizophrenia-like pathology in these mice stems from dopaminergic and opioidergic hyper-functionality due to the absence of GPR139's inhibitory influence.[\[13\]](#)[\[15\]](#)
- **Therapeutic Agonists:** The development of potent GPR139 agonists, such as Zelatriazin (TAK-041), has shown promise in preclinical models for treating the negative and cognitive symptoms of schizophrenia.[\[6\]](#)[\[16\]](#)[\[17\]](#)

Substance Use Disorders

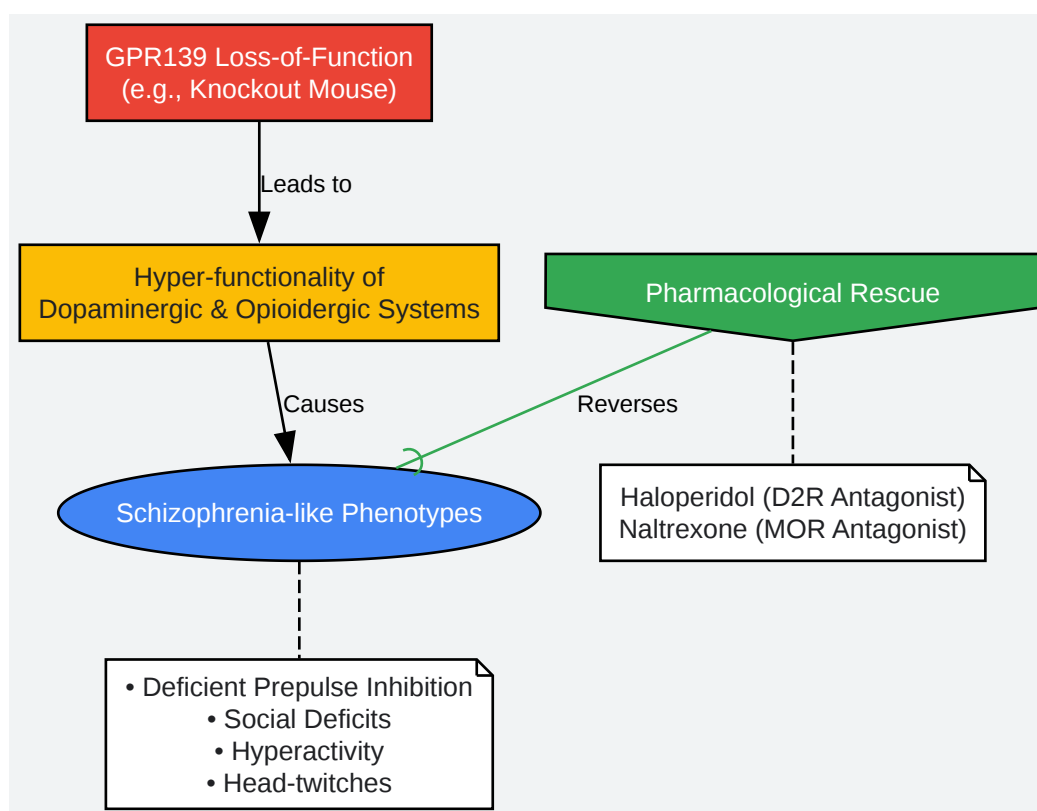
GPR139's anti-opioid function implicates it in addiction and withdrawal.[\[4\]](#)[\[5\]](#)[\[9\]](#)

- **Opioid Modulation:** Gpr139 knockout mice show enhanced morphine-induced analgesia and reward effects in a conditioned place preference paradigm.[\[18\]](#)[\[19\]](#) Conversely, they exhibit significantly reduced behavioral signs of withdrawal.[\[18\]](#)[\[19\]](#) This indicates that GPR139 normally dampens the effects of opioids.
- **Alcohol Use Disorder:** Human genetic studies have found associations between GPR139 risk variants and alcohol use disorder.[\[5\]](#)

Other CNS Disorders

Genetic association studies have linked GPR139 to other neuropsychiatric conditions:

- Major Depressive Disorder (MDD): A potential association has been reported between GPR139 and depressive symptoms.[5]
- Attention-Deficit/Hyperactivity Disorder (ADHD): GPR139 has been identified as a gene associated with inattention in juvenile ADHD.[5]



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Logical flow from GPR139 loss-of-function to schizophrenia-like phenotypes and their rescue.

Implication in Metabolic Disorders

GPR139's expression in the hypothalamus and its potential role as a nutrient sensor for amino acids point to its involvement in energy homeostasis.[2][8][20]

- Obesity and Energy Balance: A patent described GPR139 knockout mice as having increased lean body mass and decreased body fat compared to wild-type mice.[2] This

suggests GPR139 may be a potential target for obesity and other metabolic disorders.[8][17][21]

- **Glucose and Insulin Regulation:** Inhibition of GPR139 in the mediobasal hypothalamus of mice using a short-hairpin RNA resulted in increased body mass, reduced fasting blood glucose, and increased insulin levels.[20] These effects may be mediated through the orexin system, suggesting GPR139 plays a role in regulating glycemia and insulin.[20] Its homolog, GPR142, is also activated by L-Trp and L-Phe and is a potential target for type II diabetes due to its role in insulin and incretin secretion.[2][8]

Implication in Cancer

The role of GPR139 in cancer is less defined but is an area of active investigation. Pan-cancer analyses using data from The Cancer Genome Atlas (TCGA) have shown that GPR139 expression is altered across various tumor types.[4][22] Studies have reported both up- and downregulation of GPR139 in cancers such as breast cancer, glioblastoma, pheochromocytoma, and paraganglioma.[4] Analysis of genomic alterations, including mutations and copy number variations, in tumor samples suggests a potential role for GPR139 in the pathophysiology of cancer.[22][23]

Implication in Neurodegenerative Disorders

- **Parkinson's Disease:** Given its expression in brain regions relevant to motor control, GPR139 has been proposed as a potential target for Parkinson's disease.[16][17] In vitro studies have shown that GPR139 agonists can protect primary dopaminergic neurons from toxicity.[17]
- **Alzheimer's Disease:** Recent research has begun to implicate GPR139 in Alzheimer's disease, highlighting its neuroprotective potential.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for GPR139 agonists and the behavioral phenotypes observed in knockout mice.

Table 1: Potency of Select GPR139 Agonists

Compound	Type	EC50 (nM)	Assay System	Reference
JNJ-63533054	Synthetic Agonist	16	hGPR139 (Calcium Mobilization)	[17]
Zelatriazin (TAK-041)	Synthetic Agonist	22	GPR139 (Unspecified)	[17]
Compound 1a	Synthetic Agonist	39	GPR139 in CHO-K1 (Calcium Mobilization)	[12]
TC-O 9311	Synthetic Agonist	39	GPR139 (Unspecified)	[6]
L-Tryptophan	Putative Endogenous	220,000	hGPR139 (Unspecified)	[2]

| L-Phenylalanine | Putative Endogenous | 320,000 | hGPR139 (Unspecified) |[2] |

Table 2: Summary of Key Phenotypes in Gpr139 Knockout Mice

Phenotypic Domain	Observation	Implication	References
Neuropsychiatric	Complete loss of prepulse inhibition	Deficient sensorimotor gating	[13] [15]
	Social interaction deficits	Negative symptoms of psychosis	[5] [13] [15]
	Delayed onset hyperactivity	Psychomotor agitation	[13] [15]
	Spontaneous head-twitches	Hallucinogenic-like state	[13] [14] [15]
	Delayed acquisition of operant task	Cognitive/motivational deficits	[13] [15] [24]
Opioid Response	Enhanced morphine-induced analgesia	Increased opioid sensitivity	[18] [19]
	Augmented morphine reward (CPP)	Increased addiction liability	[18] [19]
	Decreased withdrawal responses	Reduced physical dependence	[18] [19]
Metabolic	Increased lean body mass	Altered energy homeostasis	[2]

| | Decreased body fat | Altered energy homeostasis |[\[2\]](#) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of GPR139. Below are protocols for key in vitro and in vivo assays.

Calcium Mobilization Assay (for Gq/11 Coupling)

This is the primary functional assay for identifying GPR139 agonists.

- Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR139.
- Protocol:
 - Cell Plating: Seed the GPR139-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.
 - Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
 - Washing: Gently wash the cells with the buffer to remove excess dye.
 - Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.
 - Measurement: Add the test compounds (agonists) at various concentrations and immediately begin measuring fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds for 2-3 minutes.
 - Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.[\[12\]](#)

Inositol Monophosphate (IP1) Accumulation Assay (for Gq/11 Coupling)

This assay provides a more integrated measure of Gq/11 signaling over time compared to the transient calcium flux.

- Cell Line: CHO-K1 or HEK293 cells stably expressing GPR139.
- Protocol:
 - Cell Plating: Seed cells in a suitable microplate and culture overnight.

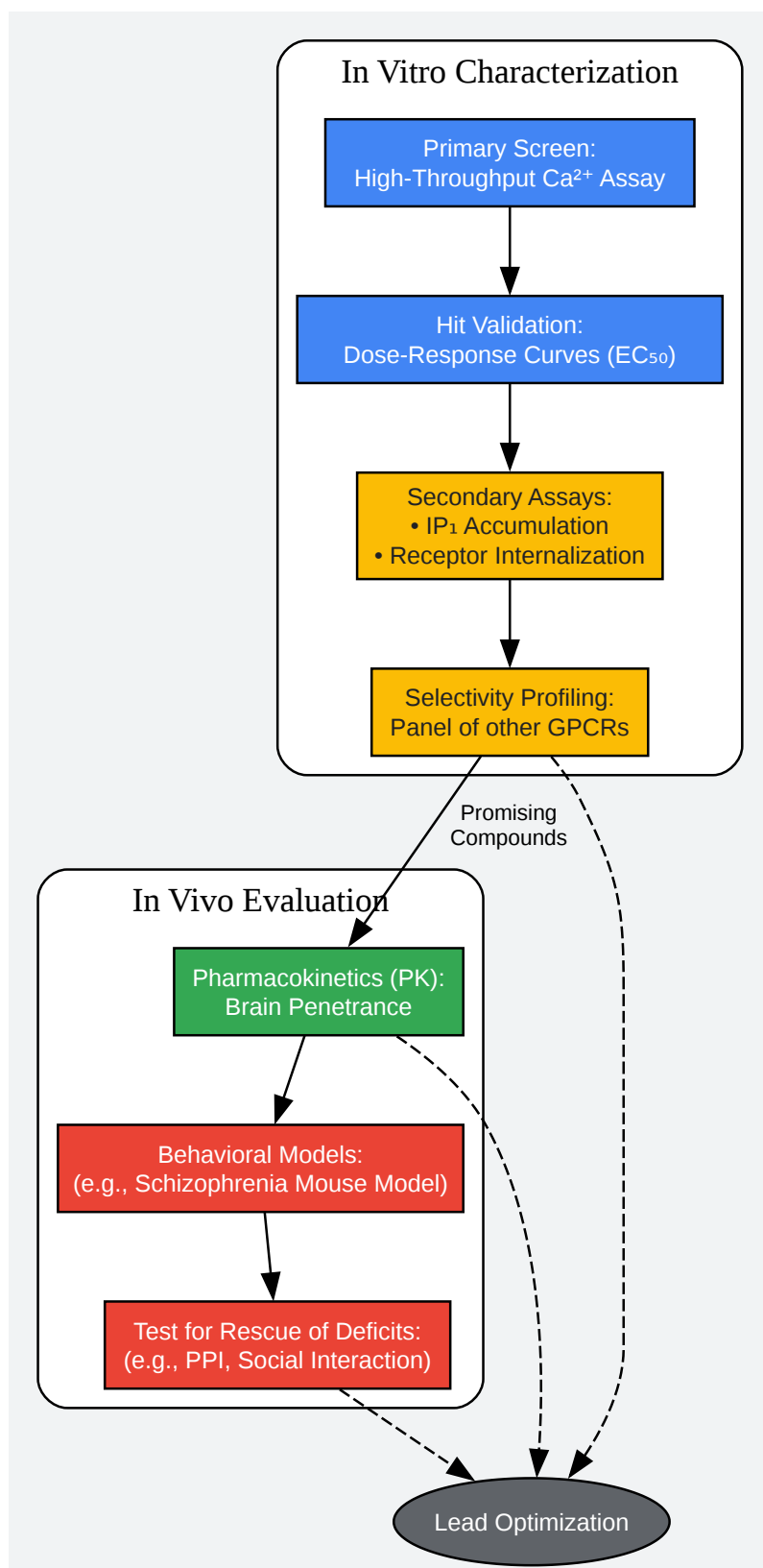
- Stimulation: Replace the medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the test compounds. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Cell Lysis: Lyse the cells using the detection buffer provided with a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit.
- Detection: Add the detection reagents (e.g., IP1-d2 acceptor and anti-IP1-cryptate donor). Incubate for 1 hour to overnight at room temperature.
- Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
- Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Determine EC50 values as described for the calcium assay.[\[25\]](#)

Prepulse Inhibition (PPI) Test (in mice)

This in vivo assay measures sensorimotor gating deficits relevant to schizophrenia.

- Apparatus: A startle response system consisting of a sound-attenuating chamber with a holding cylinder mounted on a piezoelectric platform to detect whole-body startle.
- Protocol:
 - Acclimation: Place a Gpr139 knockout or wild-type mouse in the holding cylinder and allow it to acclimate for 5 minutes with background white noise (e.g., 65 dB).
 - Test Session: The session consists of multiple trial types presented in a pseudorandom order:
 - Pulse-alone trials: A strong acoustic stimulus (pulse, e.g., 120 dB for 40 ms) is presented.
 - Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).
 - No-stimulus trials: Only background noise is present.

- Measurement: The startle response (amplitude of the flinch) is recorded for each trial.
- Data Analysis: PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: $\%PPI = 100 - [(Startle\ on\ prepulse-pulse\ trial / Startle\ on\ pulse-alone\ trial) \times 100]$. Gpr139 knockout mice typically show significantly reduced or absent %PPI.[\[13\]](#)[\[15\]](#)



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A typical experimental workflow for the discovery and validation of a GPR139 agonist.

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